molecular formula C13H14N2O2 B12234358 1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one

1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one

Cat. No.: B12234358
M. Wt: 230.26 g/mol
InChI Key: QHRKGWQPFWJYQC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound with a unique structure that includes a pyrazinone core substituted with a 3,5-dimethylphenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the reaction of 3,5-dimethylphenyl hydrazine with an appropriate methoxy-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazinone ring. Common reagents used in this synthesis include hydrazine derivatives, methoxy ketones, and catalysts such as acids or bases .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazinone core .

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyrazinone core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-methoxypyrazin-2-one

InChI

InChI=1S/C13H14N2O2/c1-9-6-10(2)8-11(7-9)15-5-4-14-12(17-3)13(15)16/h4-8H,1-3H3

InChI Key

QHRKGWQPFWJYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)OC)C

Origin of Product

United States

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